molecular formula C14H14Cl2N2 B14897696 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine

1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine

Cat. No.: B14897696
M. Wt: 281.2 g/mol
InChI Key: DKDZDIRNOCIQJZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine (CAS 1019472-17-3) is a synthetic amine compound of interest in medicinal chemistry and drug discovery research. This molecule features a 2,4-dichlorophenyl group and a pyridin-4-ylmethylamine moiety, structural motifs commonly found in biologically active molecules. The presence of the dichlorophenyl group is a recurrent feature in various pharmacologically active compounds, including certain antifungal agents . The specific structure of this amine suggests its potential utility as a key synthetic intermediate or a building block in the preparation of more complex molecules, such as Mannich bases, which are widely investigated for their diverse biological activities, including potential anticancer and antimicrobial properties . Researchers may explore its application in structure-activity relationship (SAR) studies or as a precursor for the development of enzyme inhibitors or receptor ligands. The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H14Cl2N2

Molecular Weight

281.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine

InChI

InChI=1S/C14H14Cl2N2/c1-10(13-3-2-12(15)8-14(13)16)18-9-11-4-6-17-7-5-11/h2-8,10,18H,9H2,1H3

InChI Key

DKDZDIRNOCIQJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 4-pyridinemethanol as the primary starting materials.

    Formation of Intermediate: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 4-pyridinemethanol in the presence of a base such as sodium hydroxide to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, particularly in the dichlorophenyl or ethanamine moieties:

(R)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine
  • Structure : Features a 2,4-dichlorophenyl group and ethanamine backbone but substitutes the pyridin-4-ylmethyl group with an imidazole ring.
  • Synthesis : Prepared via azide reduction using LiAlH4, highlighting a divergent synthetic route compared to the target compound .
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structure : Contains a pyrazolo-pyrimidine core with a 4-chlorophenyl and methoxyethylamine substituent.
  • Properties : The methoxyethyl group enhances hydrophilicity (predicted logP ~1.2) compared to the target compound’s pyridine group (logP ~3.5) .
SR141716A (Cannabinoid Receptor Inverse Agonist)
  • Structure : Includes a 1-(2,4-dichlorophenyl) group but incorporates a pyrazole-carboxamide scaffold.
  • Activity : Binds CB1 receptors with high affinity (Ki = 1.8 nM), demonstrating the dichlorophenyl group’s role in receptor interactions .

Physicochemical and Pharmacological Comparison

Compound Name Molecular Formula Key Substituents logP (Predicted) Reported Activity
1-(2,4-DCPh)-N-(pyridin-4-ylmethyl)ethan-1-amine C14H13Cl2N2 2,4-DCPh, pyridin-4-ylmethyl ~3.5 Not reported (hypothetical)
(R)-1-(2,4-DCPh)-2-imidazolyl-ethanamine C11H11Cl2N3 2,4-DCPh, imidazole ~2.8 Antifungal synthesis intermediate
SR141716A C23H21Cl2N3O 2,4-DCPh, pyrazole-carboxamide ~5.0 CB1 inverse agonist (Ki = 1.8 nM)
1-(4-ClPh)-N-(2-MeOEt)-pyrazolo[3,4-d]pyrimidin-4-amine C14H14ClN5O 4-ClPh, methoxyethyl ~1.2 Kinase inhibition (hypothetical)

Key Observations :

  • Lipophilicity : The target compound’s logP (~3.5) balances membrane permeability and solubility, intermediate between hydrophilic methoxyethyl analogs (logP ~1.2) and highly lipophilic pyrazole derivatives (logP ~5.0).
  • Synthetic Routes : The target compound can likely be synthesized via reductive amination of 2-(2,4-dichlorophenyl)ethan-1-amine with pyridine-4-carbaldehyde, similar to methods in and .

Research Needs

  • Pharmacological Profiling: Testing against cannabinoid, kinase, or antimicrobial targets to validate hypothesized activities.
  • ADME Studies : Evaluating solubility, metabolic stability, and bioavailability relative to analogs.

Biological Activity

1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine is a synthetic compound notable for its potential applications in pharmaceuticals and agrochemicals. Its unique structure, featuring a dichlorophenyl group and a pyridinylmethyl substituent, suggests promising biological activities. This article reviews the compound's biological activity, including its pharmacological properties and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may have potential as an antagonist or modulator in several pathways.

Pharmacological Effects

  • GABA Receptor Interaction : The compound's structural similarities to known GABA receptor antagonists suggest it may influence GABAergic signaling pathways, which are crucial in neurotransmission and various neurological conditions .
  • Dopamine Receptor Modulation : Preliminary studies indicate that derivatives of this compound may exhibit activity at dopamine receptors, potentially influencing mood and behavior .
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine could possess antimicrobial effects against certain pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine.

Study 1: GABA Antagonism

In a study assessing GABA receptor antagonists, compounds similar to 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine demonstrated significant effects on retinal ganglion cells (RGCs) in a rat model. The findings suggested that modulation of GABA receptors could enhance visual signal processing .

Study 2: Antimicrobial Properties

A comparative analysis of pyridine derivatives indicated that certain compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. This suggests that 1-(2,4-Dichlorophenyl)-N-(pyridin-4-ylmethyl)ethan-1-amine may also demonstrate antibacterial activity worthy of further investigation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureNotable Features
1-(Pyridin-4-yl)ethanaminePyridinePotential antidepressant properties
1-(3-Chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamineChlorophenylVariation in chlorination pattern; altered pharmacological profile
1-(2-Methoxypyridin-4-yl)ethanamineMethoxypyridineDifferent biological activities due to methoxy substitution

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